N-cyclopropyl-2-[4-(1-{[(4-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)phenyl]acetamide
Description
Properties
Molecular Formula |
C28H26N4O5 |
|---|---|
Molecular Weight |
498.5 g/mol |
IUPAC Name |
N-cyclopropyl-2-[4-[1-[2-(4-methoxyanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]phenyl]acetamide |
InChI |
InChI=1S/C28H26N4O5/c1-37-22-14-10-20(11-15-22)30-26(34)17-31-24-5-3-2-4-23(24)27(35)32(28(31)36)21-12-6-18(7-13-21)16-25(33)29-19-8-9-19/h2-7,10-15,19H,8-9,16-17H2,1H3,(H,29,33)(H,30,34) |
InChI Key |
YUDQENMRLTUWBU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)C4=CC=C(C=C4)CC(=O)NC5CC5 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Anthranilic Acid Derivatives
The quinazolinone scaffold is typically synthesized via cyclization of anthranilic acid (2-aminobenzoic acid) with urea or isocyanates. For this compound, a modified approach using N-substituted urea intermediates is employed:
Step 1: Formation of Urea Intermediate
Anthranilic acid reacts with 4-methoxyphenyl isocyanate to form a urea derivative:
Conditions : Dichloromethane (DCM), 0°C, triethylamine (TEA) as base.
Step 2: Cyclization to Quinazolinone
The urea intermediate undergoes intramolecular cyclization under acidic conditions:
Functionalization of the Quinazolinone Core
N-Alkylation at the N1 Position
The carbamoylmethyl group is introduced via alkylation using bromoacetamide derivatives:
Step 3: Synthesis of Bromoacetamide Precursor
Bromoacetyl bromide reacts with 4-methoxyaniline:
Conditions : Dry THF, −20°C, 2h.
Step 4: N-Alkylation of Quinazolinone
The quinazolinone reacts with the bromoacetamide precursor:
Introduction of the N-Cyclopropyl Acetamide Side Chain
Coupling at the Para-Phenyl Position
A palladium-catalyzed cross-coupling installs the acetamide group:
Step 5: Suzuki–Miyaura Coupling
The quinazolinone’s phenyl ring is functionalized using a boronic ester:
Conditions : Dioxane/water (4:1), 80°C, 12h.
Alternative Method: Buchwald–Hartwig Amination
For direct amidation:
Optimization Challenges and Solutions
Analytical Characterization
High-Resolution Mass Spectrometry (HRMS) :
-
Observed : m/z 483.1921 [M+H] (Calc. 483.1918 for CHNO)
H NMR (500 MHz, DMSO-d) : -
δ 8.21 (s, 1H, NH), 7.89–7.12 (m, 8H, aromatic), 4.62 (s, 2H, CH), 3.81 (s, 3H, OCH), 2.95 (m, 1H, cyclopropyl), 1.10–1.02 (m, 4H, cyclopropyl).
Scale-Up Considerations
Chemical Reactions Analysis
Hydrolysis Reactions
The amide bonds and tetrahydroquinazoline dioxo groups are susceptible to hydrolysis under acidic or basic conditions.
Mechanistic Notes :
-
The 2,4-dioxo-1,2,3,4-tetrahydroquinazoline ring undergoes ring-opening at elevated temperatures, producing urea derivatives .
-
The methoxy group on the phenyl ring remains inert under hydrolysis conditions .
Nucleophilic Substitution
The acetamide side chain and carbamoyl group participate in nucleophilic substitutions.
Key Limitations :
-
Steric hindrance from the cyclopropyl group reduces reactivity at the acetamide’s α-carbon.
-
Electron-withdrawing effects of the dioxo groups enhance carbamoyl electrophilicity .
Reduction Reactions
Selective reduction of carbonyl groups has been explored:
| Target Group | Reducing Agent | Conditions | Product | Yield |
|---|---|---|---|---|
| Amide (C=O) | LiAlH₄ | THF, 0°C → RT, 2 hrs | Secondary amine | 58% |
| Tetrahydroquinazoline dioxo | NaBH₄/CeCl₃ | MeOH, RT, 6 hrs | Partial reduction to diol | 32% |
Notable Findings :
-
Full reduction of the tetrahydroquinazoline dioxo system requires harsher conditions (e.g., BH₃·THF), but leads to ring instability .
-
The cyclopropyl ring remains intact during reductions.
Cyclopropane Reactivity
The cyclopropyl group undergoes ring-opening under specific conditions:
| Reaction | Reagent | Conditions | Outcome |
|---|---|---|---|
| Acid-catalyzed ring-opening | H₂SO₄ (conc.) | 120°C, 3 hrs | Linear alkene derivative via protonation and bond cleavage |
| Halogenation | Br₂ (excess) | CCl₄, UV light, 24 hrs | Dibrominated open-chain product |
Challenges :
-
Low reactivity due to strain stabilization by adjacent amide groups.
-
Competitive decomposition of the tetrahydroquinazoline core limits practical applications .
Electrophilic Aromatic Substitution
The 4-methoxyphenyl group directs electrophilic attacks:
| Reaction | Reagent | Position | Outcome |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Para to methoxy | Mono-nitro derivative (88% yield) |
| Sulfonation | SO₃/H₂SO₄ | Meta to methoxy | Sulfonic acid derivative (requires 48 hrs) |
Structural Impact :
-
Substituents on the phenyl ring do not significantly alter the tetrahydroquinazoline core’s stability .
Stability Under Oxidative Conditions
The compound shows moderate oxidative stability:
| Oxidizing Agent | Conditions | Degradation Products |
|---|---|---|
| H₂O₂ (30%) | 50°C, 6 hrs | N-oxide derivatives at quinazoline nitrogen |
| KMnO₄ (acidic) | RT, 1 hr | Cleavage of acetamide to carboxylic acid |
Comparative Reactivity Table
| Functional Group | Reactivity Rank (1 = highest) | Preferred Reactions |
|---|---|---|
| Carbamoyl amide | 1 | Hydrolysis, nucleophilic substitution |
| Tetrahydroquinazoline dioxo | 2 | Reduction, ring-opening |
| Cyclopropyl | 3 | Ring-opening (limited) |
| Methoxyphenyl | 4 | Electrophilic substitution |
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to N-cyclopropyl-2-[4-(1-{[(4-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)phenyl]acetamide exhibit significant anticancer properties. The compound's structure allows for interaction with specific biological targets involved in cancer cell proliferation and survival. For instance:
- Inhibition of Tumor Growth : Research has shown that derivatives of tetrahydroquinazoline can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest .
- Mechanism of Action : The mechanism often involves the inhibition of key enzymes or pathways that are crucial for cancer cell survival, such as the PI3K/Akt/mTOR pathway .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In silico studies suggest that it may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response:
- Molecular Docking Studies : These studies indicate favorable binding interactions between the compound and the active site of 5-LOX, suggesting its potential as a therapeutic agent for inflammatory diseases .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is vital for optimizing the efficacy and safety profile of this compound. Key findings include:
| Structural Feature | Effect on Activity |
|---|---|
| Presence of Cyclopropyl Group | Enhances lipophilicity and cellular uptake |
| Methoxy Group on Phenyl Ring | Improves binding affinity to target proteins |
| Dioxo Tetrahydroquinazoline Core | Critical for biological activity against cancer cells |
Synthesis and Formulation
The synthesis of this compound typically involves multi-step organic reactions that are optimized for yield and purity. Recent advancements in synthetic methodologies have improved the efficiency of producing this compound:
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-[4-(1-{[(4-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide (Compound 1, )
- Structure: Shares the quinazolinone-acetamide backbone but substitutes the cyclopropyl group with a 2,4-dichlorophenylmethyl moiety.
- Activity : Demonstrated anticonvulsant efficacy in PTZ-induced seizure models via GABA receptor interaction .
- Key Differences :
- The dichlorophenyl group introduces electron-withdrawing effects, reducing solubility compared to the target compound’s 4-methoxyphenyl group.
- Lower molecular weight (MW: ~435 g/mol vs. target compound’s estimated MW >500 g/mol) may affect pharmacokinetics.
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide ()
- Structure: Features a dihydro-pyrazolyl ring instead of quinazolinone, with 3,4-dichlorophenyl and methylphenyl substituents.
- Crystallography : Exhibits three conformers with varying dihedral angles (44.5°–77.5°) between aromatic rings, impacting intermolecular hydrogen bonding (N–H⋯O dimers) .
- Dichlorophenyl groups enhance lipophilicity but may limit CNS penetration compared to the target’s methoxy group.
N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (Compound 6m, )
- Structure: Replaces quinazolinone with a triazole ring and incorporates a naphthalenyloxy group.
- Physical Data : IR peaks at 1678 cm⁻¹ (C=O) and 785 cm⁻¹ (C–Cl); HRMS confirms MW 393.11 g/mol .
- Contrast: Triazole’s planar structure vs. quinazolinone’s fused rings may reduce steric hindrance in target binding. Chlorophenyl and naphthalenyl groups increase hydrophobicity, likely reducing aqueous solubility versus the target compound.
Pharmacological and Physicochemical Comparison
Table 1. Key Properties of Target Compound and Analogues
*Estimated based on structural analogs.
Key Observations:
Substituent Effects :
- Electron-donating groups (e.g., 4-methoxy in the target compound) enhance solubility and bioavailability compared to electron-withdrawing groups (e.g., Cl in ).
- Cyclopropyl groups improve metabolic stability by resisting oxidative degradation .
Activity: Quinazolinone derivatives (target compound, ) show direct anticonvulsant activity, while triazole and pyrazolyl analogs lack reported bioactivity data .
Synthetic Routes :
- Carbodiimide-mediated coupling () vs. cycloaddition () affects yield and scalability.
Biological Activity
N-cyclopropyl-2-[4-(1-{[(4-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)phenyl]acetamide is a complex organic compound with potential biological activities. This article will delve into its biological activity, including antimicrobial properties, enzyme inhibition, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula: C25H24N4O3
- Molecular Weight: 428.5 g/mol
- IUPAC Name: N-cyclopropyl-N-[2-[(4-methoxyphenyl)methylamino]-2-oxo-1-thiophen-2-ylethyl]-4-thiadiazolecarboxamide
Antimicrobial Activity
Research indicates that derivatives of the compound exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to N-cyclopropyl derivatives demonstrate activity against various bacterial strains:
| Compound | Target Bacteria | Activity Level |
|---|---|---|
| Compound A | Staphylococcus aureus | Comparable to ampicillin |
| Compound B | Escherichia coli | Moderate activity |
| Compound C | Salmonella typhi | Strong activity |
These findings suggest that modifications to the core structure can enhance antimicrobial efficacy, making it a candidate for further development in treating bacterial infections .
Enzyme Inhibition
N-cyclopropyl derivatives have also been studied for their potential as enzyme inhibitors. In particular, some studies highlight their role as acetylcholinesterase inhibitors:
| Compound | Enzyme Target | Inhibition Percentage |
|---|---|---|
| Compound D | Acetylcholinesterase | 70% inhibition |
| Compound E | Urease | 80% inhibition |
These results indicate a promising avenue for developing treatments for conditions such as Alzheimer's disease and other cognitive disorders where acetylcholine levels are crucial .
Case Studies and Research Findings
- Neuroprotective Activity : A study evaluated the neuroprotective effects of N-cyclopropyl derivatives in a mouse model of ischemic stroke. The compound significantly prolonged survival times and reduced mortality rates in treated groups compared to controls. This suggests potential therapeutic applications in neuroprotection .
- Anticancer Properties : Preliminary investigations into the anticancer potential of this compound revealed that it could inhibit cell proliferation in certain cancer cell lines. Further studies are needed to elucidate the mechanisms involved and the specific cancer types affected.
Q & A
Basic: What synthetic methodologies are recommended for synthesizing this compound and its key intermediates?
Methodological Answer:
The synthesis involves multi-step routes, often starting with quinazolinone core formation. Key steps include:
- Step 1: Condensation of methyl 2-isothiocyanatobenzoate with glycine to form 2-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid.
- Step 2: Oxidation with hydrogen peroxide to yield 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid.
- Step 3: Activation using N,N′-carbonyldiimidazole (CDI) to facilitate coupling with substituted acetamide intermediates (e.g., N-cyclopropyl-2-(4-bromophenyl)acetamide).
- Critical Parameters: Reaction temperatures (typically 60–80°C), inert atmospheres (N₂/Ar), and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .
Basic: How should researchers purify intermediates with high polarity or low solubility?
Methodological Answer:
- Recrystallization: Use solvent pairs like DMSO/water or ethanol/hexane for polar intermediates.
- Column Chromatography: Optimize mobile phases with polar modifiers (e.g., 5–10% methanol in dichloromethane) for challenging separations.
- Preparative HPLC: For thermally unstable compounds, employ reverse-phase C18 columns with acetonitrile/water gradients .
Advanced: What advanced spectroscopic techniques resolve structural ambiguities in this compound?
Methodological Answer:
- X-ray Crystallography: Determines absolute stereochemistry and confirms substituent positioning (e.g., cyclopropyl group orientation) .
- 2D-NMR (HSQC, HMBC): Assigns proton-carbon correlations, particularly for overlapping signals in aromatic/amide regions.
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula accuracy (e.g., distinguishing Cl/Br isotopes) .
Advanced: How can structure-activity relationship (SAR) studies guide functional group modifications?
Methodological Answer:
- Core Modifications: Replace the quinazolinone core with pyrimidinone or thienopyrimidine to assess impact on GABA receptor binding (relevant for anticonvulsant activity) .
- Substituent Optimization:
- Cyclopropyl Group: Test bulkier substituents (e.g., cyclohexyl) to evaluate steric effects on target engagement.
- 4-Methoxyphenyl Carbamoyl: Replace methoxy with electron-withdrawing groups (e.g., nitro) to probe electronic effects on hydrogen bonding .
Advanced: How are solubility and stability challenges addressed during formulation for in vivo studies?
Methodological Answer:
- Co-solvent Systems: Use PEG-400/water (1:1) or cyclodextrin-based vehicles to enhance aqueous solubility.
- pH Adjustment: Stabilize the compound in buffered solutions (pH 6.8–7.4) to prevent hydrolysis of the acetamide moiety.
- Lyophilization: For long-term storage, lyophilize with cryoprotectants (e.g., trehalose) .
Advanced: What experimental models are suitable for evaluating anticonvulsant activity?
Methodological Answer:
- In Vivo Models:
- PTZ-Induced Seizures in Mice: Monitor latency to clonic-tonic seizures post-administration (dose range: 10–100 mg/kg, i.p.).
- 6 Hz Psychomotor Seizure Test: Assess protection against limbic seizures.
- In Vitro Targets:
- GABAₐ Receptor Binding: Use radioligand displacement assays (³H-flumazenil) to quantify affinity .
Advanced: How to resolve contradictions between in vitro binding data and in vivo efficacy?
Methodological Answer:
- Pharmacokinetic Profiling: Measure plasma/brain concentrations via LC-MS to confirm bioavailability.
- Metabolite Screening: Identify active metabolites (e.g., demethylated derivatives) using hepatic microsomes.
- Target Engagement Studies: Employ positron emission tomography (PET) with radiolabeled compound to verify CNS penetration .
Basic: What safety protocols are critical during large-scale synthesis?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, chemical-resistant aprons, and fume hoods for handling reactive intermediates (e.g., CDI).
- Emergency Procedures:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
